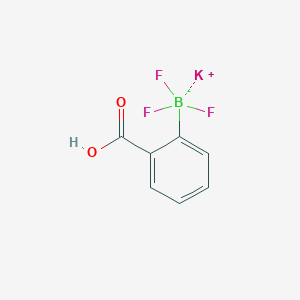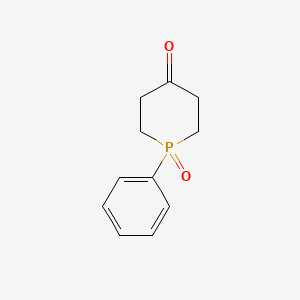
Potassium (2-carboxyphenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2-carboxyphenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. These compounds are often used as alternatives to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium (2-carboxyphenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (K[HF₂]). The general reaction involves the conversion of boronic acids (RB(OH)₂) to trifluoroborate salts (K[RBF₃]) . This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salts.
Industrial Production Methods: Industrial production of potassium organotrifluoroborates typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing crystallization techniques for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium (2-carboxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Coupling Reactions: Particularly Suzuki-Miyaura coupling, where the compound acts as a nucleophilic partner.
Common Reagents and Conditions:
Substitution Reactions: Typically involve electrophiles and can proceed without transition-metal catalysts.
Coupling Reactions: Often catalyzed by metals such as palladium, nickel, or copper.
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound .
Applications De Recherche Scientifique
Potassium (2-carboxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in forming carbon-carbon bonds.
Medicine: Research into its use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism by which potassium (2-carboxyphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In Suzuki-Miyaura coupling, the compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the coupling reaction . This process involves the formation of a carbon-boron bond, followed by transmetalation and reductive elimination steps .
Comparaison Avec Des Composés Similaires
- Boronic Acids (RB(OH)₂)
- Boronate Esters (RB(OR’)₂)
- Organoboranes (R₃B)
Comparison: Potassium (2-carboxyphenyl)trifluoroborate offers several advantages over these similar compounds:
- Stability: It is more stable to air and moisture compared to boronic acids and boronate esters .
- Ease of Handling: The compound is easier to handle and purify, making it more convenient for use in various reactions .
- Versatility: It can be used in a wider range of reactions, including those that require strong oxidative conditions .
Propriétés
Formule moléculaire |
C7H5BF3KO2 |
|---|---|
Poids moléculaire |
228.02 g/mol |
Nom IUPAC |
potassium;(2-carboxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H5BF3O2.K/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H,12,13);/q-1;+1 |
Clé InChI |
CMCWKPOZRPDVCE-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=CC=C1C(=O)O)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)


